BCECF-acetoxymethyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

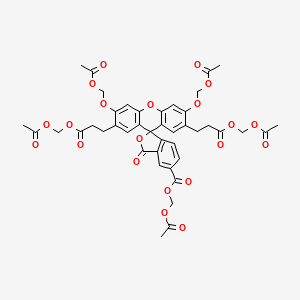

acetyloxymethyl 3',6'-bis(acetyloxymethoxy)-2',7'-bis[3-(acetyloxymethoxy)-3-oxopropyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H40O21/c1-22(43)52-17-57-34-15-36-32(13-27(34)7-10-38(48)59-19-54-24(3)45)42(31-9-6-29(12-30(31)41(51)63-42)40(50)61-21-56-26(5)47)33-14-28(8-11-39(49)60-20-55-25(4)46)35(16-37(33)62-36)58-18-53-23(2)44/h6,9,12-16H,7-8,10-11,17-21H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTECHUXHORNEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC1=CC2=C(C=C1CCC(=O)OCOC(=O)C)C3(C4=C(C=C(C=C4)C(=O)OCOC(=O)C)C(=O)O3)C5=C(O2)C=C(C(=C5)CCC(=O)OCOC(=O)C)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H40O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90922429 | |

| Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

880.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117464-70-7 | |

| Record name | (Acetyloxy)methyl 3',6'-bis[(acetyloxy)methoxy]-2',7'-bis{3-[(acetyloxy)methoxy]-3-oxopropyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90922429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-dipropanoic acid, 3',6'-bis(acetyloxy)-5(or 6)-[[(acetyloxy)methoxy]carbonyl]-3-oxo-, 2',7'-bis[(acetyloxy)methyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Intracellular pH Measurement Using BCECF-AM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for measuring intracellular pH (pHi) using the fluorescent indicator 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM). This document details the mechanism of action, experimental protocols, and critical quantitative data to ensure accurate and reproducible pHi measurements in cell-based assays.

Core Principle and Mechanism of Action

BCECF-AM is a cell-permeant dye that serves as a precursor to the highly fluorescent and pH-sensitive indicator, BCECF.[1] The fundamental principle of its application lies in its ability to passively diffuse across the cell membrane in its non-fluorescent, uncharged AM ester form.[2] Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups. This enzymatic cleavage transforms BCECF-AM into BCECF, a membrane-impermeable molecule with multiple negative charges at neutral pH, effectively trapping it within the cytoplasm.[3][4]

The fluorescence of the trapped BCECF is highly dependent on the surrounding pH.[3] This pH sensitivity forms the basis of its use as a pHi indicator. Specifically, BCECF exhibits a dual-excitation spectrum, allowing for ratiometric measurement.[5] The fluorescence intensity is monitored at a single emission wavelength (around 535 nm) while exciting at two different wavelengths: one that is pH-sensitive (typically around 490 nm) and another that is largely pH-insensitive (the isosbestic point, around 440 nm).[6][7] The ratio of the fluorescence intensities (F490/F440) provides a quantitative measure of intracellular pH that is largely independent of variables such as dye concentration, cell path length, and photobleaching.[4][8]

Mechanism of BCECF-AM for intracellular pH measurement.

Quantitative Data Summary

The successful application of BCECF-AM relies on understanding its key spectral and chemical properties. The following tables summarize the essential quantitative data for this probe.

Table 1: Spectral and Chemical Properties of BCECF

| Parameter | Value | Notes |

| pKa | ~6.98 | Ideal for measuring pH changes in the physiological range of most cells.[3][7] |

| Excitation Wavelengths | ~490 nm (pH-sensitive) & ~440 nm (isosbestic point) | Ratiometric measurements are made by calculating the ratio of fluorescence intensities at these two excitation wavelengths.[6] |

| Emission Wavelength | ~535 nm | The peak fluorescence emission is monitored at this wavelength.[6] |

| Form | Acetoxymethyl (AM) ester | Allows for passive diffusion across the cell membrane.[9] |

| Cellular Localization | Cytoplasm | After cleavage by esterases, the charged BCECF is retained in the cytoplasm.[3] |

Table 2: Recommended Reagent Concentrations and Incubation Parameters

| Parameter | Recommended Range/Value | Notes |

| BCECF-AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture.[6] |

| Working Concentration | 3-5 µM in buffer (e.g., PBS, HBSS) | The optimal concentration may vary depending on the cell type.[6] |

| Incubation Time | 30-60 minutes at 37°C | Sufficient time is required for de-esterification by intracellular esterases.[1] |

| Nigericin Concentration (for calibration) | 10 µM | An ionophore used to equilibrate intracellular and extracellular pH.[1][6] |

| Valinomycin Concentration (for calibration) | 10 µM | A potassium ionophore used to clamp the membrane potential.[1] |

Experimental Protocols

Accurate measurement of intracellular pH using BCECF-AM requires careful execution of cell loading and calibration procedures.

Cell Loading with BCECF-AM

-

Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.[6] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Prepare Loading Buffer: Dilute the BCECF-AM stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)) to a final working concentration of 3-5 µM.[6]

-

Cell Incubation: Replace the cell culture medium with the BCECF-AM loading buffer and incubate the cells for 30-60 minutes at 37°C in the dark.[1]

-

Wash: After incubation, remove the loading buffer and wash the cells two to three times with fresh, pre-warmed buffer to remove any extracellular dye.[6]

-

De-esterification: Incubate the cells in fresh buffer for an additional 15-30 minutes at 37°C to ensure complete de-esterification of the BCECF-AM to BCECF.[1]

General experimental workflow for loading cells with BCECF-AM.

Intracellular pH Calibration

To convert the fluorescence ratio into an absolute pHi value, a calibration curve must be generated. This is typically achieved by equilibrating the intracellular and extracellular pH using a high-potassium buffer containing the ionophore nigericin.[1]

-

Prepare Calibration Buffers: Prepare a high-potassium buffer (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES).[1][6] Adjust aliquots of this buffer to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using NaOH or HCl.

-

Add Ionophores: To each pH-adjusted calibration buffer, add nigericin (final concentration ~10 µM) and valinomycin (final concentration ~10 µM).[1][6] Nigericin facilitates K+/H+ exchange, thereby equilibrating pHi with the external pH, while valinomycin clamps the membrane potential.

-

Cell Treatment: After loading the cells with BCECF-AM as described above, replace the buffer with the different pH calibration buffers.

-

Equilibration: Incubate the cells for 5-10 minutes to allow for the complete equilibration of intracellular and extracellular pH.[1]

-

Fluorescence Measurement: Measure the fluorescence emission at ~535 nm while exciting at ~490 nm and ~440 nm for each known pH value.

-

Generate Calibration Curve: Calculate the ratio of the fluorescence intensities (F490/F440) for each pH point and plot this ratio against the corresponding pH value to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into absolute intracellular pH values.

Workflow for generating an intracellular pH calibration curve.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. bio-rad.com [bio-rad.com]

- 4. benchchem.com [benchchem.com]

- 5. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. stratech.co.uk [stratech.co.uk]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

An In-depth Technical Guide to the Core Mechanism of BCECF-AM for pH Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise measurement of intracellular pH (pHi) is critical for understanding a vast array of cellular processes, from enzyme activity and signal transduction to cell proliferation and apoptosis. 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM) has long been a cornerstone fluorescent probe for these measurements. Its widespread adoption is due to its cell-permeant nature, its robust ratiometric properties that minimize experimental artifacts, and a pKa value well-suited for physiological pH ranges. This guide provides a detailed exploration of the core mechanism of BCECF-AM, experimental protocols, and the underlying principles of its use as a quantitative pH sensor.

The Core Mechanism: From a Non-fluorescent Ester to a pH-Sensitive Anion

The functionality of BCECF-AM as a pHi indicator is a two-stage process that begins with its passive entry into the cell and culminates in a pH-dependent fluorescent signal.

1. Cellular Uptake and Enzymatic Activation:

BCECF-AM is a lipophilic, non-polar molecule due to the presence of acetoxymethyl (AM) esters. This chemical characteristic allows it to readily diffuse across the lipid bilayer of the cell membrane and into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups. This enzymatic cleavage removes the lipophilic moieties, transforming BCECF-AM into its polar, membrane-impermeant form, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). This resulting BCECF molecule carries multiple negative charges at neutral pH, effectively trapping it within the cytosol and preventing its leakage out of the cell.[1][2][3]

Caption: Cellular loading and enzymatic conversion of BCECF-AM to BCECF.

2. The Principle of Ratiometric pH Sensing:

The trapped BCECF molecule is the active pH sensor. Its fluorescence properties are intrinsically linked to the surrounding hydrogen ion concentration. BCECF is a dual-excitation ratiometric dye, meaning that its fluorescence emission intensity changes with pH when excited at a specific wavelength, while remaining stable when excited at another.[1]

Specifically, the excitation spectrum of BCECF is pH-dependent. At more alkaline pH, the fluorescence intensity upon excitation at approximately 490 nm increases. Conversely, in more acidic environments, the fluorescence intensity at this excitation wavelength decreases. Importantly, BCECF has an isosbestic point around 440 nm, where its excitation is independent of pH. The fluorescence emission is typically collected at a single wavelength, around 535 nm.

By calculating the ratio of the fluorescence intensities emitted when the dye is excited at the pH-sensitive wavelength (~490 nm) and the pH-insensitive isosbestic point (~440 nm), a quantitative measure of pHi can be obtained. This ratiometric approach provides a robust measurement that is largely independent of variations in dye concentration, cell path length, and instrument efficiency, which can affect non-ratiometric dyes.

Caption: Principle of ratiometric pH measurement with BCECF.

Quantitative Data Summary

For accurate and reproducible experiments, a clear understanding of the photophysical properties of BCECF is essential. The following table summarizes the key quantitative parameters of the BCECF dye.

| Property | Value | Reference(s) |

| pKa | ~6.97 - 7.0 | [4] |

| Excitation Wavelength (pH-sensitive) | ~490-504 nm | |

| Excitation Wavelength (Isosbestic) | ~440 nm | |

| Emission Wavelength | ~527-535 nm | |

| Molar Extinction Coefficient | 90,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield | 0.84 (in basic medium) |

Experimental Protocols

The following sections provide a generalized methodology for the use of BCECF-AM in measuring intracellular pH. Optimization for specific cell types and experimental conditions is recommended.

Cell Loading with BCECF-AM

Materials:

-

BCECF-AM stock solution (1-20 mM in anhydrous DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS))

-

Pluronic F-127 (optional, to aid in dye solubilization)

Procedure:

-

Prepare BCECF-AM Working Solution: Dilute the BCECF-AM stock solution in the physiological buffer to a final working concentration of 2-50 µM. The optimal concentration is cell-type dependent.[1] If using Pluronic F-127, it is typically added to the working solution at a final concentration of 0.02-0.04%.

-

Cell Preparation: Culture cells to the desired confluency on a suitable substrate for fluorescence microscopy (e.g., glass-bottom dishes).

-

Loading: Remove the culture medium and wash the cells with the physiological buffer. Incubate the cells with the BCECF-AM working solution for 15-60 minutes at room temperature or 37°C.[1]

-

Wash: After incubation, wash the cells at least twice with the physiological buffer to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 15 minutes in fresh physiological buffer to allow for the complete cleavage of the AM esters by intracellular esterases.[1]

Intracellular pH Calibration

To convert the fluorescence ratio to an absolute pHi value, a calibration curve must be generated. This is typically achieved using a high-potassium buffer in the presence of the K⁺/H⁺ ionophore nigericin, which equilibrates the intracellular and extracellular pH.

Materials:

-

High-potassium calibration buffers (a series of buffers with known pH values, typically from 6.0 to 8.0)

-

Nigericin stock solution (e.g., 10 mM in ethanol)

Procedure:

-

Prepare Calibration Buffers: Prepare a set of high-potassium buffers with varying pH values. A typical composition is 130 mM KCl, 1 mM MgCl₂, 10 mM HEPES, and 10 mM MES, with the pH adjusted precisely.

-

Add Ionophore: Immediately before use, add nigericin to each calibration buffer to a final concentration of 10 µM.

-

Equilibration and Measurement: a. Replace the physiological buffer on the BCECF-loaded cells with the first calibration buffer (e.g., pH 7.0). b. Allow the cells to equilibrate for 2-5 minutes. c. Measure the fluorescence intensity at the emission wavelength (~535 nm) following excitation at both the pH-sensitive (~490 nm) and pH-insensitive (~440 nm) wavelengths. d. Repeat this process for each of the calibration buffers, covering the desired pH range.

-

Generate Calibration Curve: Calculate the ratio of the two fluorescence intensities for each pH point. Plot the fluorescence ratio as a function of pH to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios from your samples into absolute pHi values.

Caption: Experimental workflow for pHi measurement using BCECF-AM.

Conclusion

BCECF-AM remains an invaluable tool for researchers in various fields for the accurate and reliable measurement of intracellular pH. Its mechanism of action, based on passive diffusion, enzymatic trapping, and ratiometric fluorescence, provides a robust platform for investigating the role of pHi in cellular physiology and pathophysiology. By following well-defined protocols for cell loading and calibration, researchers can harness the full potential of this powerful fluorescent probe to gain critical insights into the intricate workings of the cell.

References

- 1. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 2. Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCECF, AM *UltraPure grade* | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to BCECF-AM Fluorescence Properties for Researchers and Drug Development Professionals

Introduction

2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester, commonly known as BCECF-AM, is a cell-permeant fluorescent indicator dye that is widely utilized for the measurement of intracellular pH (pHi).[1][2] Its utility in cellular biology and drug development stems from its ability to be passively loaded into live cells, where it is hydrolyzed by intracellular esterases into its membrane-impermeant fluorescent form, BCECF.[3][4] The fluorescence of BCECF is highly sensitive to pH changes within the physiological range, making it an invaluable tool for monitoring cellular processes where pHi is a critical parameter, such as cell proliferation, apoptosis, and multidrug resistance.[5][6][7] This technical guide provides a comprehensive overview of the core fluorescence properties of BCECF-AM, detailed experimental protocols, and its applications in research and drug development.

Core Fluorescence and Physicochemical Properties

BCECF is a ratiometric pH indicator, meaning that the ratio of its fluorescence intensity at two different excitation wavelengths can be used to determine pH, independent of dye concentration, cell path length, and instrument sensitivity.[4][8] This ratiometric capability significantly enhances the accuracy and reliability of intracellular pH measurements.

| Property | Value | References |

| Molecular Weight | ~688 g/mol (AM form), ~808.69 g/mol (hydrolyzed) | [5] |

| Solubility | Soluble in anhydrous DMSO and DMF | [9] |

| pKa | ~6.97 - 7.0 | [1][10] |

| pH-sensitive Excitation Wavelength | ~490 nm | [2] |

| Isosbestic Point (pH-insensitive Excitation) | ~440 nm | [8][11] |

| Emission Wavelength | ~535 nm | [2][11] |

| Storage | Store at -20°C, protect from light and moisture |

Note: The acetoxymethyl (AM) ester form is sensitive to moisture and can hydrolyze. A color change in the DMSO stock solution from pale yellow to dark orange may indicate decomposition.[1]

Mechanism of Action and Intracellular Trapping

BCECF-AM is a non-fluorescent and lipophilic compound that readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl esters, yielding the highly charged and membrane-impermeant BCECF molecule. This process effectively traps the fluorescent indicator within the cytosol. The fluorescence of the entrapped BCECF is then modulated by the intracellular pH.

Experimental Protocols

Accurate measurement of intracellular pH using BCECF-AM requires careful attention to cell loading, calibration, and data acquisition. The following are detailed protocols for common applications.

I. Cell Loading with BCECF-AM

This protocol provides a general guideline for loading adherent or suspension cells with BCECF-AM. Optimal conditions may vary depending on the cell type and should be determined empirically.

Materials:

-

BCECF-AM (stored as a 1-20 mM stock solution in anhydrous DMSO at -20°C)[5]

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer

-

Adherent or suspension cells

Procedure:

-

Cell Preparation:

-

For adherent cells, plate them on coverslips or in multi-well plates to achieve a confluent monolayer.

-

For suspension cells, wash and resuspend them in the desired buffer at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

-

-

Prepare Loading Solution: Dilute the BCECF-AM stock solution in HHBS to a final working concentration of 2-5 µM.[11]

-

Cell Loading:

-

For adherent cells, remove the culture medium and wash once with HHBS. Add the BCECF-AM loading solution and incubate for 30-60 minutes at 37°C in the dark.[11]

-

For suspension cells, add the BCECF-AM loading solution to the cell suspension and incubate for 30-60 minutes at 37°C with gentle agitation, protected from light.

-

-

Washing: After incubation, wash the cells three times with fresh HHBS to remove extracellular dye.[11]

-

De-esterification: Incubate the cells for an additional 15-30 minutes in fresh HHBS at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.[12]

II. Intracellular pH Calibration using Nigericin

To convert the fluorescence ratio (F490/F440) to an absolute intracellular pH value, an in situ calibration is essential. This is typically achieved using the K+/H+ ionophore nigericin, which equilibrates the intracellular and extracellular pH.[8][10]

Materials:

-

BCECF-AM loaded cells

-

High Potassium Calibration Buffers (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES) adjusted to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5)[11]

-

Nigericin (10 mM stock in ethanol)

-

Valinomycin (10 mM stock in ethanol) (optional, to clamp membrane potential)[11]

Procedure:

-

Prepare a series of high potassium calibration buffers with known pH values.

-

Add nigericin to each calibration buffer to a final concentration of 10 µM. If using, also add valinomycin to a final concentration of 10 µM.[11]

-

Replace the buffer on the BCECF-AM loaded cells with the first pH calibration buffer.

-

Incubate for 5-10 minutes to allow for pH equilibration.[12]

-

Measure the fluorescence intensity at emission ~535 nm with excitation at ~490 nm and ~440 nm.

-

Repeat steps 3-5 for each of the calibration buffers with different pH values.

-

Calculate the fluorescence ratio (F490/F440) for each known pH.

-

Plot the fluorescence ratio against the corresponding pH value to generate a calibration curve. This curve can then be used to determine the pHi of experimental samples from their measured fluorescence ratios.

III. Ratiometric Fluorescence Microscopy

Equipment:

-

Fluorescence microscope equipped with excitation filters for ~490 nm and ~440 nm, a dichroic mirror, and an emission filter for ~535 nm.

-

Digital camera and image analysis software.

Procedure:

-

Load cells with BCECF-AM on coverslips as described in Protocol I.

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Acquire fluorescence images at both excitation wavelengths (~490 nm and ~440 nm) while collecting the emission at ~535 nm.

-

For each cell or region of interest, calculate the ratio of the fluorescence intensities (490 nm / 440 nm).

-

Convert the ratio to pHi using the previously generated calibration curve.

IV. High-Throughput Screening using a Fluorescence Plate Reader

Equipment:

-

Fluorescence microplate reader capable of dual-excitation measurements.

Procedure:

-

Seed cells in a 96- or 384-well black, clear-bottom plate.[5]

-

Load cells with BCECF-AM as described in Protocol I.

-

Perform the in situ calibration in separate wells of the same plate to generate a standard curve for that experiment.

-

Add experimental compounds to the appropriate wells.

-

Measure the fluorescence intensity at emission ~535 nm following excitation at ~490 nm and ~440 nm.

-

Calculate the fluorescence ratio and determine the intracellular pH using the calibration curve.

Applications in Research and Drug Development

Changes in intracellular pH are implicated in a variety of cellular processes, making BCECF-AM a valuable tool in numerous research areas, particularly in drug development.

Investigating Apoptosis

Intracellular acidification is a common feature in the early stages of apoptosis.[9] This acidification can be a consequence of caspase activation and can, in turn, promote the activity of certain apoptotic enzymes.[13] BCECF-AM can be used to monitor these pH changes in real-time in response to pro-apoptotic stimuli or potential therapeutic agents.

Multidrug Resistance in Cancer

Many cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular environment and a more acidic extracellular space.[6] This altered pH regulation is often mediated by ion transporters like the Na+/H+ exchanger 1 (NHE1), which contributes to cell proliferation and survival.[14] Furthermore, the activity of multidrug resistance-associated proteins (MRPs), which can efflux chemotherapeutic drugs, can be studied using fluorescent substrates. BCECF itself can be a substrate for MRPs, and its efflux can be monitored to assess transporter activity.[15] Therefore, BCECF-AM is a useful tool for screening compounds that may modulate intracellular pH and overcome multidrug resistance in cancer cells.

BCECF-AM remains a cornerstone for the ratiometric measurement of intracellular pH. Its robust fluorescence properties and well-established protocols make it an indispensable tool for researchers and drug development professionals. By providing accurate and reliable data on intracellular pH dynamics, BCECF-AM facilitates a deeper understanding of fundamental cellular processes and aids in the discovery and development of novel therapeutics targeting pathways modulated by intracellular pH.

References

- 1. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]

- 4. Detection of MRP functional activity: calcein AM but not BCECF AM as a Multidrug Resistance-related Protein (MRP1) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 6. physoc.org [physoc.org]

- 7. Assessment of multidrug resistance on cell coculture patterns using scanning electrochemical microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 10. genecopoeia.com [genecopoeia.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. benchchem.com [benchchem.com]

- 13. Intracellular pH Regulates TRAIL-Induced Apoptosis and Necroptosis in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of intracellular pH in cancer cell lines under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]

BCECF-AM: A Comprehensive Technical Guide to its pKa and Application in Physiological pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), a widely used fluorescent indicator for the measurement of intracellular pH (pHi). Understanding the pKa of its active form, BCECF, is crucial for accurately interpreting cellular signaling and metabolic processes that are intrinsically linked to proton dynamics.

Introduction

Intracellular pH is a tightly regulated parameter critical for a multitude of cellular functions, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] Dysregulation of pHi is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[2] BCECF-AM has become an indispensable tool for researchers studying these processes due to the favorable pKa of its hydrolyzed form, BCECF, which is close to the physiological pH of most mammalian cells.[3][4]

BCECF-AM is a cell-permeant, non-fluorescent compound. Once inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting it into the membrane-impermeable, fluorescent pH indicator, BCECF.[5][6] This trapping mechanism ensures the specific measurement of the cytosolic pH.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of BCECF and its precursor, BCECF-AM, essential for designing and interpreting intracellular pH experiments.

| Parameter | Value | Notes |

| BCECF pKa | 6.97 - 7.0 | Ideal for measuring pH changes within the typical physiological range of 6.8 to 7.6.[3][4][7] |

| BCECF-AM Molecular Weight | ~688.6 g/mol | --- |

| BCECF Molecular Weight | 520.44 g/mol | [8] |

| Excitation Wavelengths (Ratiometric) | 490 nm (pH-sensitive) / 440 nm (isosbestic) | The ratio of fluorescence intensities at these two excitation wavelengths provides an accurate pH measurement.[5] |

| Emission Wavelength | ~535 nm | The peak fluorescence emission is monitored at this wavelength.[4][5] |

| BCECF-AM Stock Solution | 1-5 mM in anhydrous DMSO | Should be stored at -20°C, protected from light and moisture.[5][8] |

| Working Concentration | 1-10 µM in physiological buffer | The optimal concentration is cell-type dependent and should be determined empirically. |

| Cell Loading Time | 30-60 minutes at 37°C | Incubation time may vary depending on the cell type.[5][8] |

Mechanism of Action and Experimental Workflow

The use of BCECF-AM for intracellular pH measurement involves a straightforward yet precise workflow. The fundamental principle lies in the conversion of the non-polar, membrane-permeable BCECF-AM to the polar, membrane-impermeable BCECF within the cell's cytoplasm.

Caption: Conversion of BCECF-AM to BCECF within the cell.

The subsequent measurement of intracellular pH is typically performed using a ratiometric approach. The fluorescence intensity of BCECF is pH-dependent at an excitation wavelength of approximately 490 nm, while it is largely pH-insensitive at its isosbestic point, around 440 nm.[6] By calculating the ratio of the fluorescence emission at ~535 nm when excited at these two wavelengths, a reliable measure of intracellular pH can be obtained, which is independent of dye concentration, path length, and photobleaching.

Caption: A typical experimental workflow for intracellular pH measurement.

Detailed Experimental Protocol

This protocol provides a general guideline for measuring intracellular pH in cultured mammalian cells using BCECF-AM. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

BCECF-AM (stored as a 1-5 mM stock in anhydrous DMSO at -20°C)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a bicarbonate-based buffer)

-

Cultured mammalian cells on coverslips or in a multi-well plate

-

Fluorescence microscope or plate reader with appropriate filter sets (Ex: 490/20 nm and 440/20 nm; Em: 535/30 nm)

-

Nigericin (for calibration)

-

High potassium buffer for calibration (e.g., 140 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, adjusted to various pH values)

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere overnight.

-

On the day of the experiment, replace the culture medium with a physiological buffer and allow the cells to equilibrate for at least 30 minutes at 37°C.

-

-

BCECF-AM Loading:

-

Prepare a fresh working solution of BCECF-AM in the physiological buffer at a final concentration of 1-10 µM. It is crucial to vortex the solution immediately after diluting the DMSO stock to prevent aggregation.

-

Remove the buffer from the cells and add the BCECF-AM loading solution.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

-

Washing:

-

After incubation, wash the cells three times with the physiological buffer to remove any extracellular BCECF-AM.

-

Add fresh physiological buffer to the cells for imaging.

-

-

Fluorescence Measurement:

-

Place the cells on the fluorescence microscope or in the plate reader.

-

Acquire fluorescence images or readings by alternating the excitation wavelengths between 490 nm and 440 nm, while keeping the emission wavelength constant at ~535 nm.

-

-

In Situ Calibration:

-

To convert the fluorescence ratio to an absolute pH value, an in situ calibration is necessary.

-

At the end of each experiment, treat the cells with a high potassium buffer containing the protonophore nigericin (typically 5-10 µM). Nigericin equilibrates the intracellular and extracellular pH.

-

Sequentially perfuse the cells with the high potassium calibration buffer adjusted to a range of known pH values (e.g., 6.5, 7.0, 7.5, 8.0).

-

Record the fluorescence ratio at each pH value to generate a calibration curve.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 490 nm excitation to that at 440 nm excitation for your experimental data.

-

Use the calibration curve to convert the fluorescence ratios into intracellular pH values.

-

Relevance for Physiological pH and Signaling Pathways

The pKa of BCECF, being in the range of 6.97-7.0, makes it an exquisitely sensitive probe for monitoring pH fluctuations around the normal physiological pHi of approximately 7.2.[3][8][9] This sensitivity is critical for studying the subtle yet significant changes in pHi that can act as second messengers in various signaling pathways.

Recent research has highlighted the profound impact of intracellular pH on cellular signaling and metabolism.[2][10] For instance, alterations in pHi have been shown to transcriptionally regulate genes involved in key signaling pathways, such as the Notch signaling pathway, and metabolic pathways, including glycolysis.[2][10] An increase in pHi can promote a glycolytic phenotype and enhance Notch1 signaling, both of which are associated with cancer progression.[2][10]

Caption: The central role of intracellular pH in cellular signaling.

The ability to accurately measure pHi with BCECF-AM provides researchers with a powerful tool to dissect the intricate interplay between proton dynamics and cellular function. This is particularly relevant in drug development, where understanding the off-target effects of a compound on pHi homeostasis can be crucial for predicting its efficacy and toxicity.

Conclusion

BCECF-AM remains a cornerstone for the measurement of intracellular pH in living cells. Its favorable pKa, coupled with the robust ratiometric measurement technique, allows for precise and reliable quantification of pHi in the physiological range. A thorough understanding of its properties and a well-optimized experimental protocol are paramount for obtaining high-quality data. As our appreciation for the role of pHi in health and disease continues to grow, the application of BCECF-AM and similar fluorescent indicators will undoubtedly continue to provide valuable insights for researchers, scientists, and drug development professionals.

References

- 1. Video: pH Regulation in Cells [jove.com]

- 2. Intracellular pH differentially regulates transcription of metabolic and signaling pathways in normal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. BCECF Acid (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein), mixed isomers 1 mg [thermofisher.com]

- 8. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 9. bio-rad.com [bio-rad.com]

- 10. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Cellular Uptake of BCECF-AM

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism by which the fluorescent pH indicator, 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), crosses the cell membrane. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of this critical process in cell biology research.

Introduction: The Role of BCECF-AM in Intracellular pH Measurement

Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including cell growth, enzymatic activity, ion transport, and signal transduction.[1][2] The ability to accurately measure pHi is therefore essential for understanding cellular physiology and pathophysiology. BCECF is a widely used fluorescent indicator for measuring pHi due to several key characteristics. Its pKa of approximately 7.0 is well-suited for the physiological pH range of most cells (~6.8–7.4).[3] Furthermore, its fluorescence profile is pH-dependent, allowing for ratiometric measurements that provide accurate and stable pHi determination.[3][4][5]

To facilitate its use in living cells, BCECF is chemically modified to its acetoxymethyl (AM) ester form, BCECF-AM. This modification is crucial for enabling the dye to cross the cell membrane, a process that will be detailed in this guide.

The Core Mechanism: How BCECF-AM Traverses the Cell Membrane

The transport of BCECF-AM into the cell is a two-step process involving passive diffusion across the cell membrane followed by intracellular enzymatic activity.

Step 1: Passive Diffusion of Lipophilic BCECF-AM

The carboxyl groups of the parent molecule, BCECF, are esterified with acetoxymethyl (AM) groups. This chemical modification transforms the normally membrane-impermeant, hydrophilic BCECF into a lipophilic and uncharged molecule, BCECF-AM.[6] This increased lipophilicity allows BCECF-AM to readily diffuse across the lipid bilayer of the cell membrane, following its concentration gradient.[6][7]

Step 2: Intracellular Hydrolysis and Trapping

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[4][6][7] This enzymatic hydrolysis releases the original, fluorescent, and now membrane-impermeant BCECF molecule into the cytoplasm.[6][7] The cleavage of the AM esters regenerates the carboxyl groups, resulting in a polyanionic molecule with 4-5 negative charges at physiological pH.[3][6][8] This high negative charge effectively traps the BCECF dye within the cell, as it can no longer freely diffuse back across the cell membrane.[3][6][8] This intracellular accumulation allows for a high signal-to-noise ratio for fluorescence measurements.

It is important to note that the lipophilic nature of BCECF-AM may also make it a substrate for drug efflux transporters such as P-glycoprotein (P-gp) and the breast cancer resistance protein (BCRP), which can affect its net intracellular accumulation.[9] Conversely, the hydrolyzed, anionic BCECF can be a substrate for multidrug resistance-associated proteins (MRP), potentially leading to its gradual efflux from the cell.[9][10]

Quantitative Data: BCECF-AM Loading Parameters

The efficiency of BCECF-AM loading can be influenced by several factors, including dye concentration, incubation time and temperature, and cell type.[11][12] The following table summarizes typical experimental parameters for loading various cell types with BCECF-AM. It is important to note that these are general guidelines, and optimal conditions should be determined empirically for each specific cell line and experimental setup.

| Parameter | Recommended Range/Value | Notes |

| BCECF-AM Stock Solution | 1-20 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. BCECF-AM is sensitive to moisture.[4][6][8] |

| Working Concentration | 2-20 µM in buffer (e.g., HBSS, PBS) | Optimal concentration is cell-type dependent.[1][4][11] |

| Incubation Temperature | Room Temperature to 37°C | 37°C is common, but lower temperatures may reduce compartmentalization in some cell types.[4][6] |

| Incubation Time | 15-60 minutes | Optimal time depends on cell type and temperature.[1][4][6][7] |

| De-esterification Time | ~15 minutes | An additional incubation period after washing to allow for complete cleavage of AM esters by intracellular esterases.[4][7] |

| Cell Density | 10,000 to 80,000 cells/well (plate-based assays) | Should be optimized for each cell line.[1] |

Data compiled from multiple sources.[1][4][6][7][11][12]

Detailed Experimental Protocol: Loading and Measurement

This section provides a generalized protocol for loading cells with BCECF-AM and subsequent measurement of intracellular pH.

Materials:

-

BCECF-AM (stored as a stock solution in anhydrous DMSO at -20°C)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells of interest cultured in appropriate vessels (e.g., 96-well plates, coverslips)

-

Fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for BCECF

Protocol:

-

Cell Preparation:

-

Plate adherent cells and allow them to attach overnight. For suspension cells, prepare a cell suspension in a suitable buffer.[1]

-

-

Preparation of Loading Solution:

-

Cell Loading:

-

Washing:

-

De-esterification:

-

Fluorescence Measurement:

-

Calibration (Optional but Recommended):

-

To convert the fluorescence ratio to an absolute pHi value, a calibration curve should be generated. This is typically achieved by incubating the loaded cells in a high-potassium buffer containing the ionophore nigericin. This equilibrates the intracellular and extracellular pH, allowing for the measurement of fluorescence ratios at known pH values.[7][13]

-

Conclusion

The transport of BCECF-AM across the cell membrane is a well-characterized process that relies on the principles of passive diffusion and enzymatic cleavage. The conversion of the hydrophilic BCECF molecule to its lipophilic AM ester form is the key to its successful entry into the cell. Once inside, intracellular esterases trap the now fluorescent and membrane-impermeant BCECF, allowing for robust and sensitive measurements of intracellular pH. By understanding the intricacies of this process and optimizing experimental parameters, researchers can effectively utilize BCECF-AM to investigate the vital role of pHi in a wide array of cellular functions.

References

- 1. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 2. BCECF, AM | AAT Bioquest [aatbio.com]

- 3. bio-rad.com [bio-rad.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. genecopoeia.com [genecopoeia.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 9. Drug efflux transport properties of 2',7'-bis(2-carboxyethyl)-5(6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) and its fluorescent free acid, BCECF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CytoFix™ BCECF, AM *Optimized for long term cellular pH tracking* | AAT Bioquest [aatbio.com]

- 11. benchchem.com [benchchem.com]

- 12. Fluorescence probe (BCECF) loading efficiency in human platelets depends on cell concentration: application to pHi measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

The Core Mechanism of Intracellular pH Measurement: A Technical Guide to BCECF-AM Hydrolysis

For researchers, scientists, and drug development professionals, understanding the intracellular environment is paramount. Among the critical parameters governing cellular function, intracellular pH (pHi) stands out as a key regulator of numerous physiological processes. The fluorescent probe BCECF-AM has become an indispensable tool for monitoring pHi dynamics. This technical guide provides an in-depth exploration of the hydrolysis of BCECF-AM by intracellular esterases, the foundational principle behind its utility as a precise and reliable pHi indicator.

Introduction to BCECF-AM: A Pro-Probe for a Vital Parameter

2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester, or BCECF-AM, is a cell-permeant, non-fluorescent compound that serves as a precursor to the highly fluorescent, pH-sensitive dye BCECF.[1][2] Its ingenious design allows for passive diffusion across the cell membrane, delivering the probe directly into the cytosol. Once inside the cell, ubiquitous intracellular esterases catalyze the hydrolysis of the acetoxymethyl (AM) ester groups.[2][3] This enzymatic cleavage serves two critical functions: it traps the resulting BCECF molecule within the cell by converting it into a membrane-impermeable polyanionic form, and it uncages the fluorophore, rendering it fluorescent.[3][4] The fluorescence of BCECF is exquisitely sensitive to the surrounding proton concentration, making it an ideal reporter for intracellular pH.[5][6]

The Hydrolysis Pathway: From a Permeable Ester to a Trapped Fluorophore

The journey of BCECF-AM from the extracellular space to a functional intracellular pH indicator is a straightforward yet elegant biochemical process. The lipophilic AM esters mask the carboxylic acid groups of BCECF, rendering the entire molecule uncharged and membrane-permeant. Upon entering the cytoplasm, intracellular esterases, a class of hydrolytic enzymes, recognize and cleave these ester bonds. This enzymatic action releases the AM groups as formaldehyde and acetic acid, and regenerates the free carboxylic acid moieties on the BCECF molecule.[3] The resulting BCECF is a polar, negatively charged molecule that is effectively trapped within the cell, ensuring a stable and measurable fluorescent signal.[3][4]

Quantitative Data Summary

For accurate and reproducible experimental design, a clear understanding of the quantitative parameters of BCECF and BCECF-AM is essential. The following tables summarize the key spectral properties and recommended experimental concentrations.

Table 1: Physicochemical and Spectral Properties of BCECF

| Property | Value | Reference |

| pKa | ~6.97 - 7.0 | [4][7][8][9] |

| Excitation Wavelength 1 (pH-sensitive) | 490 - 505 nm | [1][4][5][10][11] |

| Excitation Wavelength 2 (Isosbestic) | 439 - 450 nm | [1][4][10][11][12] |

| Emission Wavelength | 530 - 535 nm | [1][5][7][10][11] |

| Molecular Weight (Free Acid) | ~520.44 g/mol | [13][14] |

| Molecular Weight (AM Ester) | ~880.7 g/mol | [11] |

Table 2: Recommended Experimental Parameters for BCECF-AM

| Parameter | Recommended Range/Value | Notes | Reference |

| Stock Solution Concentration | 1-20 mM in anhydrous DMSO | Prepare fresh or store desiccated at -20°C. | [2][15] |

| Working Concentration | 2-50 µM in buffer | Optimal concentration is cell-type dependent. | [2][15] |

| Incubation Temperature | Room Temperature to 37°C | 37°C is common, but lower temperatures may reduce compartmentalization. | [2] |

| Incubation Time | 15-60 minutes | Optimal time depends on cell type and temperature. | [2] |

| De-esterification Time | ~15 minutes | Allows for complete cleavage of AM esters. | [2] |

Experimental Protocols

The following sections provide a detailed methodology for the use of BCECF-AM in measuring intracellular pH.

Preparation of Reagents

-

BCECF-AM Stock Solution: Prepare a 1 mM stock solution of BCECF-AM in anhydrous dimethyl sulfoxide (DMSO).[4] It is crucial to use anhydrous DMSO as BCECF-AM is sensitive to moisture, which can lead to premature hydrolysis.[2][4] The stock solution should be stored at -20°C, protected from light.[4][9] A color change of the DMSO stock solution from pale yellow to dark orange can indicate decomposition.[4]

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, buffered with HEPES. The buffer should be free of serum, as it may contain esterase activity that can hydrolyze the BCECF-AM extracellularly.[3]

Cell Loading Protocol

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging platform (e.g., glass-bottom dishes, microplates).

-

Loading Solution Preparation: On the day of the experiment, dilute the BCECF-AM stock solution into the loading buffer to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Incubation: Remove the cell culture medium and wash the cells once with the loading buffer. Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[4][5]

-

Washing: After incubation, wash the cells three times with the loading buffer to remove any extracellular BCECF-AM.[4]

-

De-esterification: Incubate the cells for an additional 15-30 minutes in fresh loading buffer to allow for the complete hydrolysis of the AM esters by intracellular esterases.[2]

Ratiometric Fluorescence Measurement and Calibration

The key advantage of BCECF is its suitability for ratiometric measurements. The fluorescence intensity of BCECF is pH-dependent at an excitation wavelength of ~490 nm, while it is largely insensitive to pH at its isosbestic point of ~440 nm.[1][2] By taking the ratio of the fluorescence emission at ~535 nm when excited at these two wavelengths, a quantitative measure of intracellular pH can be obtained that is independent of dye concentration, cell path length, and photobleaching.[2][8]

To convert the fluorescence ratio to an absolute pHi value, a calibration curve is necessary. This is typically achieved by treating the BCECF-loaded cells with a high-potassium buffer containing the H+/K+ ionophore nigericin. This treatment equilibrates the intracellular and extracellular pH, allowing for the generation of a standard curve by exposing the cells to a series of buffers with known pH values.

Conclusion

The hydrolysis of BCECF-AM by intracellular esterases is a cornerstone of modern cell biology, providing a robust and reliable method for the measurement of intracellular pH. By understanding the underlying chemical and enzymatic principles, researchers can effectively leverage this powerful tool to investigate a myriad of cellular processes that are governed by pH homeostasis. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the successful application of BCECF-AM in diverse research and drug development settings.

References

- 1. apexbt.com [apexbt.com]

- 2. benchchem.com [benchchem.com]

- 3. genecopoeia.com [genecopoeia.com]

- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bio-rad.com [bio-rad.com]

- 7. BCECF AM | Green fluorescent pH indicator | Hello Bio [hellobio.com]

- 8. ionbiosciences.com [ionbiosciences.com]

- 9. biotium.com [biotium.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. caymanchem.com [caymanchem.com]

- 12. BCECF-AM, intracellular ratiometric pH indicator (CAS 117464-70-7) | Abcam [abcam.com]

- 13. BCECF acid *CAS#: 85138-49-4* | AAT Bioquest [aatbio.com]

- 14. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 15. BCECF | Fluorescent Dye | Cytoplasmic pH Indicator | TargetMol [targetmol.com]

BCECF-AM: A Comprehensive Technical Guide to Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, benefits, and applications of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM), a widely used fluorescent indicator for the precise measurement of intracellular pH (pHi). Understanding and controlling pHi is critical in numerous fields of biological research and drug development, as it plays a pivotal role in cellular processes ranging from proliferation and apoptosis to signal transduction and multidrug resistance.

Introduction to BCECF-AM

BCECF-AM is a cell-permeant, non-fluorescent compound that serves as a precursor to the highly fluorescent, pH-sensitive dye BCECF. Its chemical structure includes acetoxymethyl (AM) esters, which render the molecule lipophilic and enable it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant and fluorescent BCECF in the cytoplasm.[1] This mechanism ensures specific and sustained labeling of the intracellular environment.

The fluorescence of BCECF is highly dependent on the surrounding pH, making it an exceptional tool for monitoring real-time changes in pHi.[2] This property has established BCECF-AM as a cornerstone in studies investigating cellular responses to various stimuli, the efficacy of therapeutic agents, and the fundamental mechanisms of cellular homeostasis.

Core Features and Benefits

The utility of BCECF-AM in research and drug development stems from a combination of key features that offer significant benefits for the accurate and reliable measurement of intracellular pH.

Key Features:

-

Ratiometric Measurement: BCECF is a dual-excitation ratiometric pH indicator.[1] Its fluorescence emission intensity at approximately 535 nm is pH-dependent when excited at ~490 nm, while it is largely pH-independent (at its isosbestic point) when excited at ~440 nm.[1][3]

-

High Sensitivity and Physiological Range: With a pKa of approximately 6.97-7.0, BCECF is ideally suited for measuring pH changes within the physiological range of most mammalian cells (typically pH 6.8–7.4).[1][2][4]

-

Excellent Cellular Retention: Following the cleavage of the AM esters by intracellular esterases, the resulting BCECF molecule is polar and becomes trapped within the cell, allowing for stable and long-term measurements.[2]

-

Cell Permeability: The AM ester form of the dye readily permeates the cell membrane, simplifying the loading process for a wide variety of cell types, including both adherent and suspension cells.[1]

Core Benefits:

-

Accurate and Reliable Data: The ratiometric nature of BCECF minimizes measurement artifacts that can arise from variations in dye concentration, cell path length, photobleaching, and instrument sensitivity, thus providing more precise and reproducible pHi measurements.[3]

-

Live-Cell Imaging and Analysis: BCECF-AM is compatible with a range of fluorescence-based instrumentation, including fluorescence microscopy, flow cytometry, and microplate readers, enabling the dynamic monitoring of pHi in living cells and populations.[2]

-

Broad Applicability in Research: The ability to accurately measure pHi has made BCECF-AM an invaluable tool in diverse research areas, including the study of ion transport, apoptosis, cell proliferation, and signal transduction.[2][4]

-

Utility in Drug Development: BCECF-AM is employed in the screening and characterization of drugs that modulate intracellular pH. It is also used to investigate mechanisms of multidrug resistance, where alterations in pHi are often implicated.[2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of BCECF-AM and its active form, BCECF, are summarized in the tables below.

| Parameter | Value | Reference |

| Excitation Wavelength (pH-sensitive) | ~490 nm | [3][5] |

| Excitation Wavelength (Isosbestic) | ~440 nm | [3][5] |

| Emission Wavelength | ~535 nm | [3][5] |

| pKa | ~6.97 - 7.0 | [1][4][6] |

| Optimal pH Range | 6.0 - 8.0 | [5] |

Table 1: Spectral Properties of BCECF

| Parameter | Value | Reference |

| Molecular Formula | C30H20O11 (BCECF-AM) | |

| Molecular Weight | ~688.59 g/mol (BCECF-AM) | [7] |

| Solubility | Soluble in DMSO | [8] |

| Form | Solid | |

| Storage | -20°C, protected from light and moisture | [9] |

Table 2: Physicochemical Properties of BCECF-AM

Detailed Experimental Protocols

The following protocols provide a general framework for the use of BCECF-AM in measuring intracellular pH. Optimization for specific cell types and experimental conditions is recommended.

Protocol 1: Preparation of BCECF-AM Stock Solution

-

Prepare a stock solution of BCECF-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1 to 5 mM.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Cell Loading with BCECF-AM

-

Culture cells to the desired confluency on a suitable vessel (e.g., coverslips, 96-well plates).

-

Prepare a working solution of BCECF-AM by diluting the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline) to a final concentration of 2-5 µM. The optimal concentration may vary depending on the cell type.

-

Remove the culture medium from the cells and wash them once with the physiological buffer.

-

Add the BCECF-AM working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells two to three times with the physiological buffer to remove any extracellular dye.

-

Incubate the cells for an additional 15-30 minutes in fresh physiological buffer to allow for complete de-esterification of the BCECF-AM by intracellular esterases.

Protocol 3: In Situ Calibration of Intracellular pH

To convert the fluorescence ratio to an absolute pHi value, a calibration curve should be generated for each experiment.

-

Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.0 to 8.0). These buffers should have a high potassium concentration (e.g., 120-140 mM KCl) to clamp the cell membrane potential near zero.

-

Add a proton ionophore, such as nigericin (5-10 µM), to the calibration buffers. Nigericin will equilibrate the intracellular and extracellular pH.

-

After loading the cells with BCECF-AM as described in Protocol 2, replace the buffer with the calibration buffers.

-

Incubate the cells for 5-10 minutes in each calibration buffer.

-

Measure the fluorescence intensity at the two excitation wavelengths (e.g., 490 nm and 440 nm) and the single emission wavelength (e.g., 535 nm) for each pH point.

-

Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each known pH value.

-

Plot the fluorescence ratio against the corresponding pH to generate a calibration curve.

Protocol 4: Measurement of Intracellular pH

-

Load the experimental cells with BCECF-AM as described in Protocol 2.

-

Excite the cells alternately at the pH-sensitive and isosbestic wavelengths (e.g., 490 nm and 440 nm).

-

Measure the fluorescence emission at ~535 nm for each excitation wavelength.

-

Calculate the ratio of the two fluorescence intensities.

-

Determine the intracellular pH by interpolating the measured ratio onto the calibration curve generated in Protocol 3.

Visualization of Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the mechanism of BCECF-AM action, a typical experimental workflow, and its application in a relevant signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-rad.com [bio-rad.com]

- 3. ionbiosciences.com [ionbiosciences.com]

- 4. Intracellular pH Measurement with Dual Excitation Fluorescence Sensor BCFL | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Reagent for Monitoring Intracellular pH BCECF | CAS 85138-49-4 Dojindo [dojindo.com]

- 7. BCECF, AM *UltraPure grade* | AAT Bioquest [aatbio.com]

- 8. BCECF/AM [sigmaaldrich.com]

- 9. BCECF-AM (2',7'-双-(2-羧乙基)-5-(和-6)-羧基荧光素, 乙酰氧基甲基酯) 20 x 50 μg | Buy Online | Invitrogen™ [thermofisher.cn]

An Introductory Guide to BCECF-AM for Intracellular pH Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), a widely used fluorescent indicator for measuring intracellular pH (pHi). This document details the core principles of BCECF-AM, its mechanism of action, experimental protocols, and its application in cellular signaling studies.

Introduction to BCECF-AM

BCECF-AM is a cell-permeant dye that is the acetoxymethyl ester form of the pH-sensitive fluorescent indicator, BCECF.[1][2] Once inside the cell, non-specific intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant BCECF in the cytoplasm.[1][2] The fluorescence of BCECF is highly dependent on the surrounding pH, making it an invaluable tool for monitoring pHi dynamics in real-time.

Intracellular pH is a critical regulator of numerous cellular processes, including enzyme activity, ion transport, cell proliferation, apoptosis, and signal transduction.[3][4][5] The ability to accurately measure pHi is therefore essential for understanding both normal physiology and disease states.

Core Principles and Quantitative Data

BCECF is a ratiometric pH indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths can be used to determine pH. This ratiometric measurement minimizes the influence of variables such as dye concentration, photobleaching, and cell path length, leading to more accurate and reliable pHi measurements.[6]

The key quantitative parameters for BCECF-AM are summarized in the tables below.

| Chemical and Physical Properties | |

| Molecular Formula | C35H28O15 |

| Molecular Weight | 688.59 g/mol |

| Solubility | DMSO |

| Storage | Store at -20°C, protected from light and moisture. |

| Spectral Properties | |

| Excitation Wavelengths | 490 nm (pH-sensitive) and 440 nm (isosbestic point)[1][5] |

| Emission Wavelength | 535 nm[1] |

| pKa | ~6.97 - 7.0[2] |

| Optimal pH Range | 6.0 - 8.0[1] |

| Recommended Experimental Concentrations | |

| Stock Solution | 1-10 mM in anhydrous DMSO |

| Working Concentration | 1-5 µM in physiological buffer |

Mechanism of Action

The functionality of BCECF-AM as an intracellular pH indicator is a multi-step process that begins with its passive diffusion across the cell membrane. The following diagram illustrates this mechanism.

Experimental Protocols

Cell Loading with BCECF-AM

This protocol provides a general guideline for loading both adherent and suspension cells with BCECF-AM. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

BCECF-AM (stored as a 1-10 mM stock solution in anhydrous DMSO at -20°C)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS))

-

Adherent or suspension cells

Procedure:

-

Prepare BCECF-AM Working Solution: Dilute the BCECF-AM stock solution in the physiological buffer to a final working concentration of 1-5 µM. It is crucial to prepare this solution fresh for each experiment.

-

Cell Preparation:

-

Adherent Cells: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes or microplates) and allow them to adhere.

-

Suspension Cells: Harvest cells and wash them once with the physiological buffer. Resuspend the cells in the same buffer.

-

-

Loading:

-

For adherent cells, remove the culture medium and add the BCECF-AM working solution.

-

For suspension cells, add the working solution to the cell suspension.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[1]

-

Washing: After incubation, wash the cells two to three times with the fresh physiological buffer to remove any extracellular dye.[1]

-

De-esterification: Incubate the cells for an additional 15-30 minutes in the fresh buffer to allow for the complete cleavage of the AM esters by intracellular esterases.

-

The cells are now loaded with BCECF and are ready for fluorescence measurements.

Intracellular pH Measurement

Fluorescence measurements are typically performed using a fluorescence microscope, plate reader, or flow cytometer equipped with the appropriate filters for BCECF.

Procedure:

-

Equilibrate the BCECF-loaded cells in the desired experimental buffer.

-

Excite the cells alternately at 490 nm and 440 nm.

-

Record the fluorescence emission at 535 nm for each excitation wavelength.

-

The ratio of the fluorescence intensity at 490 nm to that at 440 nm (Ratio 490/440) is then calculated. This ratio is directly proportional to the intracellular pH.

Intracellular pH Calibration

To convert the fluorescence ratio values into absolute pHi values, a calibration curve must be generated. This is typically achieved by using a high-potassium buffer containing the ionophore nigericin, which equilibrates the intracellular and extracellular pH.[7]

Materials:

-

Calibration Buffer: A high-potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM HEPES) adjusted to a range of known pH values (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).

-

Nigericin (10 µM) and Valinomycin (5 µM) stock solutions. Valinomycin is a potassium ionophore that clamps the membrane potential.

Procedure:

-

Load the cells with BCECF-AM as described in section 4.1.

-

Incubate the loaded cells in the calibration buffer with a specific pH, containing nigericin and valinomycin, for 5-10 minutes.

-

Measure the 490/440 fluorescence ratio for each pH standard.

-

Plot the fluorescence ratio as a function of the buffer pH to generate a calibration curve.

-

Fit the data to a sigmoidal curve to obtain a standard curve that can be used to convert the experimental fluorescence ratios to pHi values.

Experimental Workflow

The following diagram outlines the typical experimental workflow for an intracellular pH study using BCECF-AM.

Application in Signaling Pathway Analysis: The Na+/H+ Exchanger

Changes in intracellular pH are often linked to specific signaling pathways. One such example is the regulation of the Na+/H+ exchanger (NHE), a key transmembrane protein involved in pHi homeostasis. BCECF-AM is an excellent tool to study the activity of NHE. For instance, an intracellular acid load can be induced, and the subsequent recovery of pHi, mediated by NHE, can be monitored.[7]

The following diagram illustrates a simplified signaling pathway involving the activation of the Na+/H+ exchanger in response to intracellular acidification, a process that can be monitored using BCECF-AM.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. apexbt.com [apexbt.com]

- 6. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Regulation of intracellular pH by Na+/H+ exchange in human lymphocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Measuring Intracellular pH in Suspension Cells Using BCECF-AM: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical parameter that influences a multitude of cellular processes, including proliferation, apoptosis, metabolism, and ion transport. The fluorescent probe 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM) is a widely used tool for measuring pHi in living cells. BCECF-AM is a cell-permeant, non-fluorescent compound that, once inside the cell, is cleaved by intracellular esterases to release the highly fluorescent, membrane-impermeant pH indicator BCECF.[1][2] The fluorescence intensity of BCECF is pH-dependent, with a pKa of approximately 6.98, making it an ideal probe for monitoring pHi within the physiological range.[2] This application note provides a detailed, step-by-step protocol for staining suspension cells with BCECF-AM for the subsequent analysis of intracellular pH, typically via flow cytometry or fluorescence microscopy.

Principle of BCECF-AM Staining

The acetoxymethyl (AM) ester groups on the BCECF molecule render it lipophilic, allowing it to readily cross the plasma membrane of live cells.[1] Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM esters, releasing the polar, fluorescent BCECF molecule.[2][3] The resulting BCECF is trapped within the cell due to its negative charges at physiological pH.[2][4] The fluorescence of BCECF is ratiometric, meaning that the ratio of fluorescence emission at a specific wavelength when excited at two different wavelengths is used to determine the pH. This ratiometric measurement minimizes the effects of dye concentration, cell path length, and instrument settings, leading to more accurate and reproducible pHi measurements. The typical excitation wavelengths used for ratiometric analysis are ~490 nm (pH-sensitive) and ~440 nm (isosbestic point), with emission collected at ~535 nm.[5][6]

Quantitative Data Summary

For reproducible and accurate results, careful attention to the concentrations of reagents and incubation parameters is crucial. The following table summarizes the key quantitative parameters for the BCECF-AM staining protocol for suspension cells.

| Parameter | Recommended Range | Notes |

| BCECF-AM Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh or store in small aliquots at -20°C, protected from light and moisture.[5][7] |

| Cell Density | 1-5 x 10^6 cells/mL | Optimal density may vary depending on the cell type.[7] |

| BCECF-AM Working Concentration | 1-10 µM | The optimal concentration should be determined empirically for each cell type.[7] |

| Incubation Temperature | 37°C | This temperature is optimal for both esterase activity and cell health.[4][5][7] |

| Incubation Time | 30-60 minutes | The optimal time should be determined empirically for each cell type to ensure adequate dye loading and de-esterification.[5][7] |

| Washing Buffer | Ice-cold physiological buffer (e.g., PBS or HEPES-buffered saline) | Cold buffer helps to slow down cellular processes and prevent dye leakage.[7] |

| Number of Washes | 2-3 times | Thorough washing is essential to remove extracellular BCECF-AM, which can contribute to background fluorescence.[4][5][7] |

Experimental Protocol

This protocol provides a detailed methodology for staining suspension cells with BCECF-AM.

Materials and Reagents

-

BCECF-AM (e.g., from Thermo Fisher Scientific, Biotium, or Cayman Chemical)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Suspension cells of interest

-

Complete cell culture medium

-

Physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES-buffered saline), pre-warmed to 37°C and ice-cold

-

Microcentrifuge tubes

-

Centrifuge

Step-by-Step Staining Procedure

-

Preparation of BCECF-AM Stock Solution:

-

Cell Preparation:

-

Harvest suspension cells from culture by centrifugation (e.g., 300-400 x g for 5 minutes).

-

Discard the supernatant and wash the cell pellet once with pre-warmed (37°C) physiological buffer.

-

Centrifuge again and resuspend the cell pellet in the pre-warmed physiological buffer to a final concentration of 1-5 x 10^6 cells/mL.[7]

-

-

BCECF-AM Loading:

-

Add the BCECF-AM stock solution to the cell suspension to achieve a final working concentration of 1-10 µM.[7] The optimal concentration needs to be determined for each specific cell type and experimental condition.

-

Gently mix the cell suspension by inverting the tube or pipetting.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.[5][7] This incubation allows for the passive diffusion of BCECF-AM into the cells and its subsequent cleavage by intracellular esterases.

-

-

Washing:

-

After incubation, pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes) at 4°C.

-

Discard the supernatant containing the extracellular BCECF-AM.

-

Resuspend the cell pellet in ice-cold physiological buffer.

-

Repeat the centrifugation and washing step at least twice to ensure the complete removal of extracellular dye.[4][7]

-

-

Resuspension and Analysis:

-

After the final wash, resuspend the cell pellet in the desired buffer for analysis (e.g., physiological buffer for immediate analysis or an appropriate buffer for flow cytometry).

-

The stained cells are now ready for intracellular pH measurement using a fluorescence plate reader, flow cytometer, or fluorescence microscope. For ratiometric measurements, acquire fluorescence intensity at an emission wavelength of ~535 nm following excitation at ~490 nm and ~440 nm.[5][6]

-

Experimental Workflow

References

- 1. genecopoeia.com [genecopoeia.com]

- 2. bio-rad.com [bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

Application Notes: Measuring Intracellular pH in Live Cells Using BCECF-AM

Introduction